molecular formula C23H24N4O3S B3011438 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1226438-01-2

4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B3011438
CAS No.: 1226438-01-2
M. Wt: 436.53
InChI Key: XMSKBVZJPYRORE-UHFFFAOYSA-N
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Description

4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a novel derivative that integrates a furan moiety with a 1,3,4-thiadiazole and piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and agrochemistry. The biological activity of thiadiazole derivatives is well-documented, showcasing their efficacy in various therapeutic areas including anti-inflammatory, antibacterial, antifungal, and anticancer activities.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of acylhydrazines with furan-containing substrates under microwave irradiation, which enhances yield and efficiency. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing the thiadiazole ring have shown significant antimicrobial properties. For instance, derivatives similar to the target compound have exhibited potent fungicidal activity against pathogens such as Phytophthora infestans . The presence of the furan moiety enhances the bioactivity spectrum, contributing to both antibacterial and antifungal effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways . The specific compound discussed in this article may exhibit similar mechanisms due to its structural similarities.

Case Studies

  • Fungicidal Activity : In a study evaluating various thiadiazole derivatives, one compound demonstrated significant inhibition of fungal growth in vitro, suggesting that structural modifications can enhance antifungal efficacy .
  • Anticancer Activity : A related study found that substituents on the thiadiazole ring significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups showed improved activity due to better interaction with cellular targets .

Data Tables

Compound NameStructureIC50 (µM)Target
Compound I18Structure12.5P. infestans
Compound 4eStructure5.36MCF-7 Cells
Compound 4iStructure2.32HepG2 Cells

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt fungal cell wall synthesis leading to cell death .
  • Induction of Apoptosis : The ability to alter apoptotic pathways in cancer cells is a significant mechanism for anticancer activity .

Properties

IUPAC Name

4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSKBVZJPYRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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